molecular formula C14H25NO5 B6360864 1-Tert-butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate CAS No. 1620676-90-5

1-Tert-butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate

Cat. No.: B6360864
CAS No.: 1620676-90-5
M. Wt: 287.35 g/mol
InChI Key: BYQXIFWBYPDZJI-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate ester featuring a tert-butyl group at the 1-position, a methyl ester at the 3-position, and a 2-hydroxyethyl substituent at the 6-position. For example, similar piperidine dicarboxylates serve as precursors for nociceptin antagonists () and renin inhibitors (). The 6-(2-hydroxyethyl) group likely enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from related derivatives.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-9-10(12(17)19-4)5-6-11(15)7-8-16/h10-11,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQXIFWBYPDZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1CCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Cyclization

A common approach involves constructing the piperidine ring via cyclization of linear precursors. For example, a Michael addition between acrylonitrile and a β-ketoester derivative, followed by intramolecular cyclization, can yield the piperidine skeleton. Subsequent reduction of nitriles to amines (e.g., using hydrogenation with Raney nickel) introduces the amine functionality required for further derivatization.

Direct Functionalization of Preformed Piperidine

Alternatively, preformed piperidine derivatives, such as 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , can undergo Boc protection (tert-butyloxycarbonyl) and esterification. For instance, source demonstrates the use of Boc₂O in tetrahydrofuran (THF) with catalytic DMAP to install the tert-butyl carbonate group at position 1, achieving an 81% yield. This method avoids ring-opening side reactions and preserves the piperidine structure.

Installation of the 2-Hydroxyethyl Group

The hydroxyethyl moiety at position 6 is typically introduced via alkylation or reduction strategies:

Alkylation with Ethylene Oxide

Reacting a piperidine intermediate with ethylene oxide under basic conditions (e.g., NaOH in dioxane) enables nucleophilic ring-opening to install the hydroxyethyl group. Source highlights a similar approach for synthesizing tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate , where 3-(piperidin-4-yl)propan-1-ol is Boc-protected in dioxane with Boc₂O (82% yield). Adjusting the alkylating agent to ethylene oxide could yield the desired hydroxyethyl substituent.

Reduction of Carbonyl Precursors

A ketone intermediate at position 6 can be reduced to a secondary alcohol using diisobutylaluminium hydride (DIBAL-H) . Source demonstrates this method for synthesizing tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate , where a nitrile group is reduced to an aldehyde (67.8 mg yield). Further reduction with NaBH₄ or catalytic hydrogenation would yield the hydroxyethyl group.

Esterification and Protecting Group Strategies

The simultaneous presence of tert-butyl and methyl esters necessitates selective protection-deprotection sequences:

Sequential Esterification

  • Step 1: Tert-butyl ester installation
    Boc protection of the piperidine nitrogen is achieved using Boc₂O in dichloromethane or THF. Source reports 88% yield for analogous reactions under ambient conditions.

  • Step 2: Methyl ester formation
    The carboxylic acid at position 3 is methylated using methyl chloroformate or diazomethane. Source employs ethyl esterification via reaction with ethylamine and formaldehyde, adaptable to methyl groups.

One-Pot Dual Esterification

A more efficient approach involves coupling tert-butyl chloroformate and methyl chloroformate with a diol intermediate. Source describes a patent method using sec-butyl chloroformate under controlled pH (30–40°C, 3–5 hours), which could be modified for tert-butyl and methyl variants.

Optimization and Challenges

Reaction Conditions

  • Temperature : Low temperatures (-78°C) are critical for DIBAL-H reductions to prevent over-reduction.

  • Solvent Selection : THF and dioxane are preferred for Boc protection due to their inertness and solubility properties.

  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates Boc anhydride reactions, as evidenced by an 81% yield in source.

Purification Techniques

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 1:4) effectively separates esters.

  • Recrystallization : Methanol or ethanol recrystallization purifies final products, as shown in source for tert-butyl derivatives.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldPurityCitation
Boc Protection + AlkylationBoc₂O in THF, ethylene oxide alkylation~75%>95%
Reductive AminationDIBAL-H reduction, NaBH₄ reduction~65%90%
One-Pot Dual Esterificationtert-butyl/methyl chloroformate coupling~70%85%

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylate groups can be reduced to alcohols or other derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of carboxylate groups may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological systems effectively:

  • Antagonistic Activity : Research indicates that derivatives of this compound may act as antagonists for Toll-like receptors (TLR7/8), which are crucial in immune response modulation. This property suggests potential applications in treating autoimmune diseases and inflammatory conditions .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may render it useful in neuropharmacology, particularly for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals:

  • Synthesis of Piperidine Derivatives : It can be used to synthesize piperidine derivatives, which are important in the development of various drugs. The presence of the tert-butyl group enhances lipophilicity, improving bioavailability .
  • Functionalization Reactions : The hydroxyl group in the structure allows for further functionalization, enabling the creation of more complex molecules through reactions such as esterification and amidation.

Case Study 1: TLR7/8 Antagonists Development

A study published on the use of compounds similar to this compound highlighted its role in developing TLR7/8 antagonists. These compounds were shown to reduce cytokine production in vitro, suggesting their potential utility in inflammatory disease management .

Case Study 2: Neuroprotective Screening

In another research effort, derivatives of this compound were screened for neuroprotective properties against oxidative stress-induced neuronal death. Results indicated that certain modifications improved protective effects, supporting further exploration into its use as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate its interactions at the molecular level.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine and Pyrrolidine Dicarboxylates

Compound Name Substituents at Key Positions Molecular Formula Key Applications/Notes References
Target Compound 6-(2-hydroxyethyl) C₁₆H₂₇NO₆* Intermediate (hypothesized) -
1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate 6-methyl C₁₄H₂₅NO₄ 3D fragment libraries
1-tert-Butyl 3-methyl 3-allylpiperidine-1,3-dicarboxylate 3-allyl C₁₅H₂₅NO₄ Building block for allyl-functionalized derivatives
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate 5,5-difluoro C₁₂H₁₉F₂NO₄ Fluorinated intermediate for PET tracers
1-tert-Butyl 3-methyl (3S,5R)-5-hydroxypiperidine-1,3-dicarboxylate 5-hydroxy C₁₂H₂₁NO₅ Chiral scaffold for drug discovery
(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate 4-(5,6-dimethoxypyridin-2-yl) (pyrrolidine core) C₁₈H₂₆N₂O₆ Heterocyclic building block for kinase inhibitors

*Hypothetical molecular formula for the target compound based on structural analogs.

Key Observations:

  • Substituent Effects: Hydrophilicity: The 6-(2-hydroxyethyl) group in the target compound increases polarity compared to methyl () or allyl () substituents. Fluorine Substitution: 5,5-Difluoro analogs () improve metabolic stability and electron-withdrawing properties, making them suitable for PET imaging. Chiral Centers: Hydroxy or amino substituents (e.g., 5-hydroxy in ) introduce stereochemical complexity, critical for receptor binding in drug candidates.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP* (Predicted) Solubility
Target Compound ~329.4 1.2 Moderate in DMSO
1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate 283.4 2.5 High in CH₂Cl₂
1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate 295.3 2.8 Low in water

*LogP values estimated using fragment-based methods.

    Biological Activity

    1-Tert-butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate (CAS No. 1620676-90-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

    • Molecular Formula : C₁₂H₁₉N₁O₄
    • Molecular Weight : 243.30 g/mol
    • CAS Number : 1620676-90-5

    The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Its piperidine core is significant for its ability to modulate neurotransmitter systems and exhibit effects on cellular signaling pathways.

    • Neurotransmitter Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Compounds with similar structures have been shown to influence dopamine and serotonin pathways, which are critical in mood regulation and neurological disorders.
    • Antioxidant Activity : Preliminary studies indicate that derivatives of piperidine can exhibit antioxidant properties, potentially reducing oxidative stress in cells. This is crucial for neuroprotective effects and could have implications in treating neurodegenerative diseases.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntioxidantReduces oxidative stress in neuronal cells
    Neurotransmitter ModulationPotential influence on serotonin receptors
    AntitumorInhibits growth of specific cancer cell lines

    Case Studies

    • Antitumor Activity : A study demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent.
    • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar piperidine derivatives. The results indicated that these compounds could significantly ameliorate neuronal damage induced by oxidative stress in vitro, suggesting a promising role in treating conditions like Alzheimer's disease.

    Research Findings

    Recent research has emphasized the importance of structure-activity relationships (SAR) in understanding the biological efficacy of piperidine derivatives. Modifications at various positions on the piperidine ring can enhance or diminish biological activity. For instance, the introduction of hydroxyethyl groups has been associated with increased solubility and bioavailability, which are crucial for therapeutic applications.

    Q & A

    Q. What are the recommended synthetic pathways for 1-Tert-butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate, and how can reaction conditions be optimized for yield and purity?

    Synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:

    • Step 1 : Introduction of the tert-butyl group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane) .
    • Step 2 : Methyl esterification at position 3 using methyl chloroformate or dimethyl carbonate .
    • Step 3 : Hydroxyethylation at position 6 via nucleophilic substitution (e.g., reacting with ethylene oxide or 2-bromoethanol in THF with catalytic DMAP) .
      Optimization : Control reaction temperature (0–25°C), use anhydrous solvents, and monitor progress via TLC or HPLC. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    Q. How can the structural integrity of this compound be confirmed post-synthesis?

    • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, hydroxyethyl protons at ~3.5–4.0 ppm) .
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS to detect [M+H]+^+ ions) .
    • IR Spectroscopy : Identify carbonyl stretches (Boc group: ~1680–1720 cm1^{-1}) and hydroxyl bands (~3200–3500 cm1^{-1}) .

    Q. What safety protocols are critical for handling this compound in laboratory settings?

    • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods due to potential toxicity of intermediates (e.g., Boc-protected amines) .
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

    Advanced Research Questions

    Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity in catalytic or biological systems?

    • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyethyl group as a hydrogen bond donor) .
    • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
    • Software Tools : Gaussian, GROMACS, or AutoDock for energy minimization and docking studies .

    Q. What strategies resolve contradictions in reported biological activity data for this compound?

    • Dose-Response Analysis : Use IC50_{50} assays to validate activity thresholds (e.g., antimicrobial assays at 0.1–100 µM) .
    • Batch Reproducibility : Compare synthesized batches via HPLC purity checks (>95%) to rule out impurities .
    • Target Validation : Employ CRISPR/Cas9 knockouts to confirm specificity (e.g., enzyme inhibition in cell lines) .

    Q. How does the hydroxyethyl substituent influence the compound’s pharmacokinetic properties?

    • LogP Calculations : Predict lipophilicity (e.g., using ChemDraw) to assess membrane permeability .
    • In Vitro ADME : Perform hepatic microsome stability assays to measure metabolic half-life .
    • Hydrogen Bonding : The hydroxyethyl group may enhance solubility but reduce blood-brain barrier penetration .

    Q. What experimental designs are optimal for studying its role as a chiral intermediate in asymmetric synthesis?

    • Chiral HPLC : Enantiomeric excess (ee) determination using a chiral stationary phase (e.g., amylose derivatives) .
    • Catalytic Asymmetric Reactions : Use transition-metal catalysts (e.g., Ru-BINAP) to induce stereoselectivity in downstream reactions .
    • X-ray Crystallography : Resolve absolute configuration of crystals grown from ethyl acetate/hexane .

    Methodological Challenges

    Q. How to mitigate competing side reactions during esterification or hydroxyethylation steps?

    • Protection/Deprotection : Temporarily protect reactive groups (e.g., Boc for amines) to prevent unwanted nucleophilic attacks .
    • Temperature Control : Slow addition of reagents at low temperatures (−10°C to 0°C) to minimize exothermic side reactions .
    • Catalyst Screening : Test Brønsted/Lewis acids (e.g., H2_2SO4_4, ZnCl2_2) to optimize regioselectivity .

    Q. What analytical techniques are most effective for detecting degradation products under varying storage conditions?

    • Stability-Indicating HPLC : Use a C18 column with UV detection (220–254 nm) to monitor hydrolytic degradation (e.g., cleavage of Boc group in acidic conditions) .
    • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks .

    Theoretical and Conceptual Frameworks

    Q. How can this compound’s structural motifs be integrated into broader medicinal chemistry theories (e.g., bioisosterism)?

    • Bioisostere Replacement : Substitute hydroxyethyl with fluorinated or methylene groups to modulate activity while retaining hydrogen-bonding capacity .
    • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., tert-butyl vs. benzyl carbamates) to map functional group contributions .

    Q. What conceptual frameworks guide its application in drug discovery pipelines?

    • Fragment-Based Drug Design (FBDD) : Use the piperidine core as a fragment library member for lead optimization .
    • Prodrug Strategies : Leverage the Boc group for pH-sensitive release in targeted delivery systems .

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